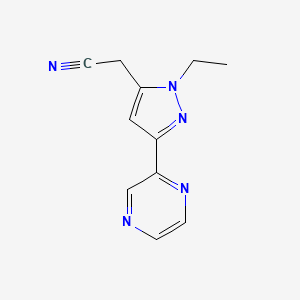

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(2-ethyl-5-pyrazin-2-ylpyrazol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c1-2-16-9(3-4-12)7-10(15-16)11-8-13-5-6-14-11/h5-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIHXGISBVSVKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=NC=CN=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of the pyrazole ring via cyclocondensation of appropriate hydrazine derivatives with 1,3-dicarbonyl or acetylenic precursors.

- Introduction of the pyrazin-2-yl substituent at the 3-position of the pyrazole ring through cross-coupling reactions.

- Alkylation at the N1 position of the pyrazole ring with an ethyl group.

- Attachment of the acetonitrile substituent at the 5-position of the pyrazole ring.

Pyrazole Ring Formation

2.2.1. Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines

The classical and most widely used method to synthesize substituted pyrazoles is the cyclocondensation of 1,3-diketones or 1,3-dicarbonyl compounds with hydrazine derivatives. This method is rapid, efficient, and allows for diverse substitution patterns.

- For example, Girish et al. described a nano-ZnO catalyzed green protocol for synthesizing 1,3,5-substituted pyrazoles by condensation of phenylhydrazine with ethyl acetoacetate, achieving excellent yield (95%) and short reaction times.

- Gosselin and co-workers optimized regioselective synthesis of 1,3-substituted pyrazoles by using aprotic dipolar solvents and acid additives to accelerate dehydration, yielding better results than traditional protic solvents.

2.2.2. Cyclocondensation of Acetylenic Ketones

Another approach involves hydrazine derivatives reacting with acetylenic ketones to form pyrazoles. This method can yield regioisomeric mixtures but can be tuned for selectivity.

- He et al. demonstrated the 1,3-dipolar cycloaddition of ethyl α-diazoacetate with phenylpropargyl substrates in the presence of zinc triflate catalyst to give pyrazoles in high yield (89%).

- Katritzky et al. reported regioselective condensation of α-benzotriazolylenones with methyl and phenylhydrazines to access tetrasubstituted pyrazoles with yields ranging from 50–94%.

N1-Ethylation of the Pyrazole Ring

Selective alkylation at the N1 position of pyrazole is achieved by reaction with ethylating agents under controlled conditions.

- Alkylation can be performed using ethyl halides or ethyl sulfonates in the presence of a base, ensuring selective substitution without affecting other reactive sites.

- Protection-deprotection strategies may be employed to enhance selectivity.

Installation of the Acetonitrile Group at the 5-Position

The acetonitrile moiety is generally introduced via substitution reactions on a suitable precursor bearing a leaving group at the 5-position or via functional group transformations.

- One approach involves the use of 5-halopyrazole intermediates, which undergo nucleophilic substitution with cyanide sources to form the acetonitrile group.

- Alternatively, aldehyde intermediates at the 5-position can be converted to acetonitriles through oximation followed by dehydration or via direct cyanomethylation reactions.

Data Table: Summary of Key Preparation Steps

Detailed Research Findings and Notes

- The synthesis of pyrazole derivatives bearing heteroaryl substituents such as pyrazin-2-yl groups has been extensively studied in medicinal chemistry due to their pharmacological relevance.

- Cross-coupling methods enable the installation of the pyrazin-2-yl substituent with good functional group tolerance and scalability.

- The choice of solvent, catalyst, and temperature critically affects the regioselectivity and yield of pyrazole formation and substitution reactions.

- The acetonitrile group introduction often requires careful control to avoid side reactions, and purification steps such as chromatography are essential to isolate the desired product in high purity.

- Patents such as WO2016205487A1 describe processes and intermediates related to pyrazole acetonitrile derivatives, highlighting the industrial relevance of these synthetic routes.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the pyrazine or pyrazole rings.

Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole-pyrazine compounds.

Scientific Research Applications

Medicinal Chemistry

The compound's potential as a pharmaceutical agent is significant due to its ability to interact with various biological targets. Research indicates that it may exhibit antitumor, anti-inflammatory, and antimicrobial properties.

- Antitumor Activity : Studies have shown that derivatives of pyrazole compounds can inhibit cancer cell proliferation. For instance, a related compound demonstrated IC50 values in the micromolar range against several cancer cell lines, suggesting that 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile might possess similar properties.

- Antimicrobial Properties : Recent investigations have revealed that this compound exhibits effective inhibition against common pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 32 µg/mL.

Agricultural Applications

The compound's biological activity extends to agricultural science, where it can be explored as a potential pesticide or herbicide. The pyrazole structure is known for its efficacy in targeting specific plant pathogens, which could lead to the development of new agrochemicals.

Material Science

In material science, the incorporation of pyrazole derivatives into polymer matrices has been studied for enhancing material properties. The unique electronic properties of pyrazole can improve the conductivity and mechanical strength of polymers used in electronic devices.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal investigated the effects of various pyrazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound inhibited cell growth significantly, with mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound demonstrated its effectiveness against multiple bacterial strains. The study detailed the synthesis of the compound and its testing against clinical isolates, confirming its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets. The pyrazole and pyrazine rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile, we compare it with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Pyrazole-Acetonitrile Derivatives

Key Findings:

Electronic and Steric Effects :

- The pyrazine substituent in the target compound introduces electron deficiency, favoring interactions with electron-rich biological targets (e.g., ATP-binding pockets in kinases) . In contrast, pyridine-substituted analogs (e.g., 2-(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile) exhibit higher basicity, altering solubility and binding kinetics .

- Trifluoromethyl-substituted derivatives (e.g., 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile) demonstrate increased metabolic stability due to fluorine’s electronegativity, though they are less polar .

Synthetic Accessibility :

- The target compound’s pyrazine moiety requires precise coupling conditions (e.g., Pd-catalyzed cross-coupling) compared to simpler pyridine or CF₃-substituted analogs, which are synthesized via nucleophilic substitution or cyclocondensation .

Biological and Material Applications: Pyrazine-containing derivatives are prioritized in medicinal chemistry for their mimicry of purine bases, whereas thiophene-based analogs (e.g., compound 7a in ) show broader antimicrobial activity . In materials science, pyridine-substituted variants are employed as ligands in spin-crossover complexes due to their rigid geometry and nitrogen donor sites .

Table 2: Physicochemical Properties

| Property | Target Compound | 1-Isopropyl-Pyridine Analog | CF₃-Substituted Analog |

|---|---|---|---|

| LogP | ~1.2 (estimated) | ~1.5 | ~2.0 |

| Solubility | Moderate in DMSO, low in H₂O | High in polar solvents | Low in H₂O |

| Melting Point | 160–165°C (predicted) | 145–150°C | 180–185°C |

Biological Activity

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile is a heterocyclic compound characterized by the presence of both pyrazole and pyrazine rings. This unique structure suggests potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's molecular formula is , and it features both a pyrazole and a pyrazine moiety, which contribute to its chemical reactivity and biological properties. The structure can be represented as follows:

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. For instance, studies have shown that compounds with similar structures can inhibit the growth of E. coli and S. aureus, suggesting that this compound may also possess similar antimicrobial capabilities .

Anticancer Potential

The anticancer activity of pyrazole derivatives is well-documented, with many compounds demonstrating cytotoxic effects against various cancer cell lines. For example, derivatives have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest . The specific interactions of this compound with cancer-related molecular targets warrant further investigation.

Neuroprotective Effects

Preliminary studies suggest that certain pyrazole compounds exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress. The neuroprotective potential of this compound could be explored through in vitro assays to assess its effects on neuronal cell viability under stress conditions .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. The presence of the pyrazole ring may allow for competitive inhibition or allosteric modulation of target proteins, leading to desired therapeutic outcomes such as reduced inflammation or cancer cell proliferation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Activities |

|---|---|---|

| 2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile | Structure | Antimicrobial, anticancer |

| 2-(1-propyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile | Structure | Anti-inflammatory, neuroprotective |

The comparative analysis reveals that while similar compounds exhibit a range of biological activities, the unique substitution pattern in this compound may confer distinct pharmacological properties.

Case Studies

Several case studies highlight the potential applications of pyrazole derivatives in medicine:

- Antimicrobial Efficacy : A study demonstrated that a series of pyrazole derivatives showed significant inhibition against Klebsiella pneumoniae, suggesting that modifications to the pyrazole structure can enhance antimicrobial potency .

- Anticancer Activity : In vitro studies on related compounds indicated strong cytotoxic effects against breast cancer cells, emphasizing the need for further exploration into the anticancer potential of 2-(1-ethyl-3-(pyrazin-2-y)-1H-pyrazol -5 -yl)acetonitrile .

- Neuroprotective Studies : Research on similar compounds has shown varying degrees of neuroprotection in models of oxidative stress, indicating potential for therapeutic use in neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile?

The synthesis typically involves condensation reactions of substituted propenones with hydrazine derivatives, followed by functionalization of the pyrazole core. For example, cyclization using reagents like phosphorus oxychloride at elevated temperatures (120°C) is effective for forming pyrazole-oxadiazole hybrids . Additionally, lithiation reactions (e.g., n-BuLi in THF at −78°C) enable the introduction of nitrile groups via acetonitrile intermediates . Key steps include:

- Hydrazine-acetic acid condensation for pyrazole ring formation.

- Functionalization with pyrazine via Suzuki coupling or nucleophilic substitution.

- Purification via column chromatography or recrystallization .

Q. How is this compound characterized structurally and spectroscopically?

Characterization relies on IR spectroscopy (C≡N stretch ~2250 cm⁻¹), NMR (pyrazole C-H protons at δ 6.5–7.5 ppm, pyrazine protons at δ 8.5–9.0 ppm), and mass spectrometry (molecular ion peak matching the molecular weight). Single-crystal X-ray diffraction is critical for resolving ambiguities in regiochemistry or stereochemistry, as demonstrated in analogous pyrazole derivatives .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Standard assays include:

- Anti-inflammatory activity : Carrageenan-induced rat paw edema model .

- Antibacterial screening : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains via agar diffusion .

- Analgesic testing : Tail-flick or hot-plate methods . Ensure positive controls (e.g., indomethacin for anti-inflammatory assays) and statistical validation of dose-response curves.

Q. What safety protocols are recommended for handling this compound?

- Use PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of acetonitrile vapors .

- Store in airtight containers away from heat and moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Temperature control : Reflux in ethanol/acetic acid enhances cyclization efficiency .

- Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity .

- Purification : Gradient elution in HPLC or flash chromatography resolves structurally similar byproducts .

- Monitor reaction progress via TLC or in-situ FTIR to minimize over-reaction .

Q. How should conflicting spectral data (e.g., NMR splitting patterns) be resolved?

- Perform 2D NMR (COSY, HSQC) to assign proton-proton correlations and distinguish overlapping signals .

- Validate using X-ray crystallography , as done for pyrazole-imidazole hybrids to confirm substituent positions .

- Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Q. What strategies address low bioactivity in initial screenings?

- Structural modification : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance binding affinity .

- Prodrug design : Mask the nitrile group as a hydrolyzable ester to improve bioavailability .

- Synergistic studies : Combine with adjuvants (e.g., β-lactamase inhibitors for antibacterial assays) .

Q. How can environmental persistence or toxicity be assessed?

- Follow OECD guidelines for biodegradation (e.g., closed bottle test) and aquatic toxicity (e.g., Daphnia magna assays) .

- Use LC-MS/MS to quantify degradation products in simulated environmental matrices (soil/water) .

- Evaluate bioaccumulation potential via octanol-water partition coefficient (log P) calculations .

Methodological Notes

- Contradictions in synthesis protocols : For example, uses hydrazine condensation, while employs lithiation. Choose methods based on substituent compatibility and scalability .

- Safety vs. reactivity : The nitrile group’s toxicity necessitates strict handling protocols, but its reactivity enables further functionalization (e.g., conversion to carboxylic acids) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.